1-[4-(Diethylamino)phenyl]-3-naphthalen-1-ylthiourea
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Overview
Description
1-[4-(Diethylamino)phenyl]-3-naphthalen-1-ylthiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a naphthyl group through a thiourea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Diethylamino)phenyl]-3-naphthalen-1-ylthiourea typically involves the reaction of 4-(diethylamino)aniline with naphthyl isothiocyanate. The reaction is carried out in an appropriate solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:
4-(Diethylamino)aniline+Naphthyl isothiocyanate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Diethylamino)phenyl]-3-naphthalen-1-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The thiourea group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
1-[4-(Diethylamino)phenyl]-3-naphthalen-1-ylthiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 1-[4-(Diethylamino)phenyl]-3-naphthalen-1-ylthiourea involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Tris[4-(diethylamino)phenyl]amine: Shares the diethylamino phenyl group but differs in the core structure.
Tetra[4-(diethylamino)phenyl]ethene: Contains multiple diethylamino phenyl groups attached to an ethene core.
Uniqueness: 1-[4-(Diethylamino)phenyl]-3-naphthalen-1-ylthiourea is unique due to its thiourea linkage, which imparts distinct chemical and biological properties. The combination of the diethylamino phenyl group with the naphthyl group through a thiourea linkage is not commonly found in other compounds, making it a valuable molecule for research and application.
Properties
IUPAC Name |
1-[4-(diethylamino)phenyl]-3-naphthalen-1-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3S/c1-3-24(4-2)18-14-12-17(13-15-18)22-21(25)23-20-11-7-9-16-8-5-6-10-19(16)20/h5-15H,3-4H2,1-2H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHNOIUTCZONAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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